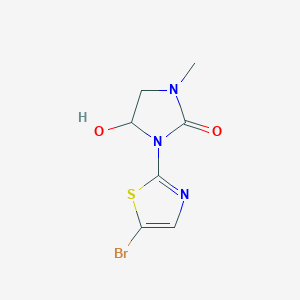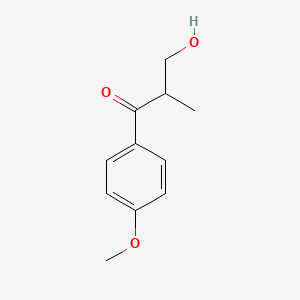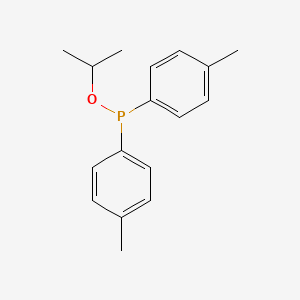
Propan-2-yl bis(4-methylphenyl)phosphinite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl bis(4-methylphenyl)phosphinite is an organophosphorus compound with the molecular formula C17H21O2P It is a phosphinite, which means it contains a phosphorus atom bonded to an oxygen atom and two aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl bis(4-methylphenyl)phosphinite can be synthesized through the reaction of potassium or sodium aryls with phosphorus compounds of the formula ROPClX, where X can be an R’O, Cl, or aryl group. The reaction is typically carried out at temperatures below 10°C to prevent the replacement of the RO group by an Ar group, which would produce a tertiary phosphine . The reaction conditions often involve the use of solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of phosphinites, including this compound, often involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl bis(4-methylphenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphinites, and metal-phosphinite complexes.
Applications De Recherche Scientifique
Propan-2-yl bis(4-methylphenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which propan-2-yl bis(4-methylphenyl)phosphinite exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved include the coordination sites on transition metals and the catalytic cycles in which these complexes participate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propan-2-yl bis(4-methylphenyl)phosphinite include other phosphinites such as:
- Propan-2-yl bis(4-methoxyphenyl)phosphinite
- Propan-2-yl bis(3-methylphenyl)phosphinite
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the aryl groups, which can influence its reactivity and the types of complexes it forms. This unique structure can lead to different catalytic properties and applications in various fields .
Propriétés
Numéro CAS |
67103-54-2 |
|---|---|
Formule moléculaire |
C17H21OP |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
bis(4-methylphenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C17H21OP/c1-13(2)18-19(16-9-5-14(3)6-10-16)17-11-7-15(4)8-12-17/h5-13H,1-4H3 |
Clé InChI |
VFYATPXDBPESOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


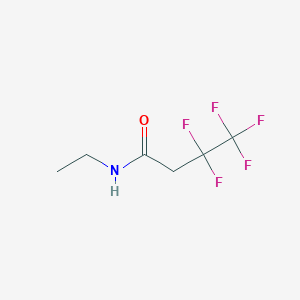
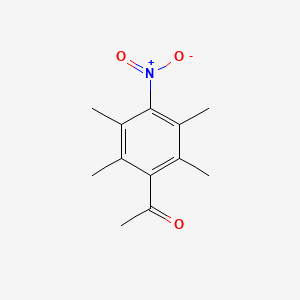
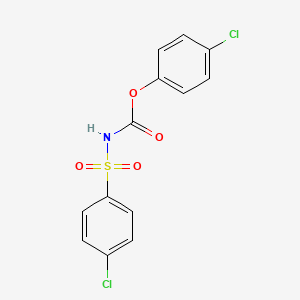
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
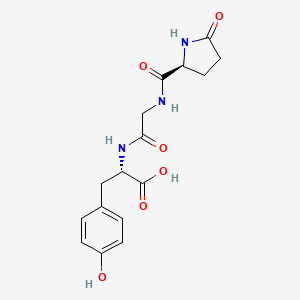

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)
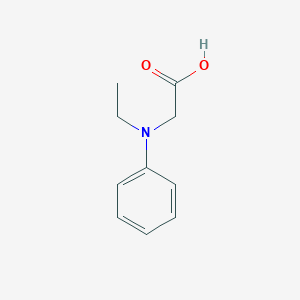
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
